molecular formula C10H10ClN3O2 B6201329 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 2694734-60-4

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B6201329
CAS No.: 2694734-60-4
M. Wt: 239.7
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Description

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains a pyrazole ring substituted with an aminophenyl group and a carboxylic acid group

Properties

CAS No.

2694734-60-4

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an aminophenyl halide reacts with the pyrazole ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(3-Amino-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure with a trifluoromethyl group and a sulfonamide group.

    4-(5-(3-Methyl-4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure with a methyl group and a sulfonamide group.

Uniqueness

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

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